

A Guide to the Spectroscopic Characterization of 2-(4-(Dimethylamino)phenyl)ethanol

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Compound of Interest

Compound Name: 2-(4-(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-(4-(Dimethylamino)phenyl)ethanol**, a compound of interest in various research and development applications. The following sections detail the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for researchers, scientists, and drug development professionals.

Introduction

2-(4-(Dimethylamino)phenyl)ethanol, with the molecular formula $\text{C}_{10}\text{H}_{15}\text{NO}$ and a molecular weight of 165.23 g/mol, is a substituted phenethyl alcohol derivative.^{[1][2]} Its structure, featuring a hydroxyl group, a dimethylamino-substituted aromatic ring, and an ethyl linker, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including its use as an accelerator in bone cement curing. This guide will dissect the key features of its spectroscopic data.

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the protons and carbons in **2-(4-(Dimethylamino)phenyl)ethanol**.

Caption: Molecular structure of **2-(4-(Dimethylamino)phenyl)ethanol** with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of **2-(4-(Dimethylamino)phenyl)ethanol** is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, the methyl protons of the dimethylamino group, and the hydroxyl proton.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
N(CH ₃) ₂	~2.9	Singlet	6H
Ar-CH ₂	~2.7-2.8	Triplet	2H
CH ₂ -OH	~3.7-3.8	Triplet	2H
Ar-H (ortho to NMe ₂)	~6.7	Doublet	2H
Ar-H (meta to NMe ₂)	~7.1	Doublet	2H
OH	Variable	Singlet (broad)	1H

Experimental ¹H NMR Data

Experimental data obtained in CDCl₃ at 400 MHz confirms the predicted structure.[3]

Assignment	Chemical Shift (ppm)
Ar-H (meta to NMe ₂)	7.087
Ar-H (ortho to NMe ₂)	6.707
CH ₂ -OH	3.765
N(CH ₃) ₂	2.905
Ar-CH ₂	2.750

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of readily available experimental data, the following chemical shifts are predicted based on the analysis of similar structures, such as 2-phenylethanol, and considering the electronic effects of the dimethylamino substituent.[\[4\]](#)[\[5\]](#)

Predicted ¹³C NMR Data

The electron-donating dimethylamino group is expected to cause an upfield shift (lower ppm) of the ortho and para carbons of the aromatic ring and a downfield shift (higher ppm) of the ipso and meta carbons compared to unsubstituted phenylethanol.

Carbon	Predicted Chemical Shift (ppm)	Rationale
CH ₃	~40	Typical for N-methyl groups.
Ar-CH ₂	~38	Aliphatic carbon adjacent to an aromatic ring.
CH ₂ -OH	~63	Aliphatic carbon attached to an oxygen atom.
Ar-C (ortho to NMe ₂)	~112	Shielded by the electron-donating NMe ₂ group.
Ar-C (meta to NMe ₂)	~129	Less affected by the NMe ₂ group.
Ar-C (ipso to CH ₂ CH ₂ OH)	~128	Substituted aromatic carbon.
Ar-C (ipso to NMe ₂)	~149	Deshielded due to direct attachment to nitrogen.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of **2-(4-(Dimethylamino)phenyl)ethanol** is predicted to exhibit the following key absorption bands.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
O-H (alcohol)	3550 - 3200 (broad, strong)	Stretching vibration of the hydroxyl group.
C-H (aromatic)	3100 - 3000 (medium)	Stretching vibrations of C-H bonds on the aromatic ring.
C-H (aliphatic)	3000 - 2850 (medium)	Stretching vibrations of C-H bonds in the ethyl and methyl groups.
C=C (aromatic)	1600 - 1450 (medium, multiple bands)	In-ring stretching vibrations of the aromatic ring.
C-N (tertiary amine)	1335 - 1250 (strong)	Stretching vibration of the aromatic amine C-N bond.
C-O (alcohol)	1260 - 1050 (strong)	Stretching vibration of the C-O bond.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of **2-(4-(Dimethylamino)phenyl)ethanol** is expected to show a molecular ion peak ($[M]^+$) at $m/z = 165$, corresponding to its molecular weight.^[3] The most prominent fragmentation is anticipated to be the benzylic cleavage, resulting in a highly stable resonance-stabilized cation.

Key Predicted Fragments:

m/z	Proposed Fragment
165	$[\text{C}_{10}\text{H}_{15}\text{NO}]^+$ (Molecular Ion)
134	$[\text{M} - \text{CH}_2\text{OH}]^+$

The base peak is expected at m/z = 134, resulting from the cleavage of the C-C bond between the two methylene groups, with the positive charge remaining on the aromatic portion. This fragment is particularly stable due to resonance delocalization involving the dimethylamino group.

Proposed Fragmentation Pathway



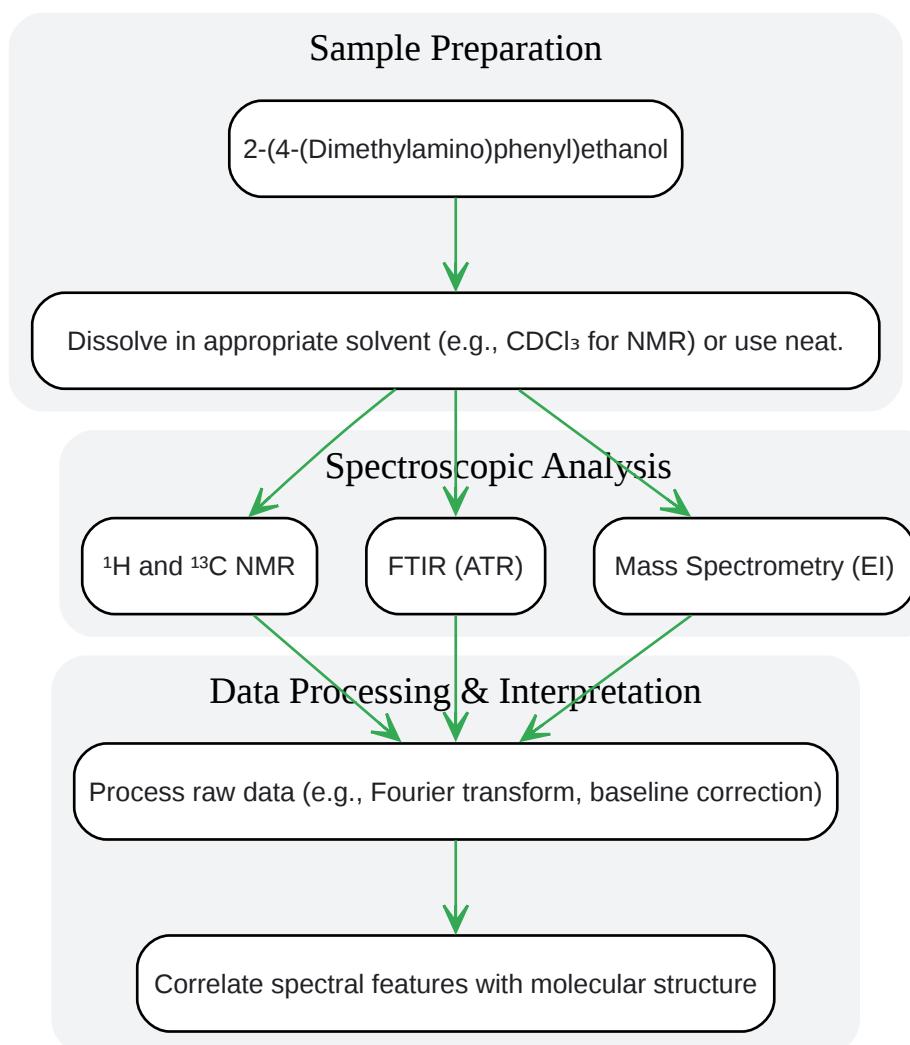
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Caption: Proposed primary fragmentation pathway for **2-(4-(Dimethylamino)phenyl)ethanol** in EI-MS.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for **2-(4-(Dimethylamino)phenyl)ethanol**.

General Experimental Workflow



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Caption: General workflow for the spectroscopic analysis of **2-(4-(Dimethylamino)phenyl)ethanol**.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(4-(Dimethylamino)phenyl)ethanol** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ^1H NMR spectrum due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Causality Behind Experimental Choices: CDCl_3 is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for locking the magnetic field. TMS is used as a universal internal standard because it is chemically inert, volatile, and its protons and carbons resonate at a high field, away from the signals of most organic compounds.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid **2-(4-(Dimethylamino)phenyl)ethanol** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition: Record the sample spectrum over the range of 4000-400 cm^{-1} .^[6]

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient technique for solid samples, requiring minimal sample preparation and eliminating the need for making KBr pellets.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.

- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

Causality Behind Experimental Choices: EI is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A 70 eV electron beam energy is used as it provides good ionization efficiency and extensive, yet consistent, fragmentation.[\[10\]](#)

Conclusion

The spectroscopic data of **2-(4-(Dimethylamino)phenyl)ethanol** are in full agreement with its proposed structure. The ¹H NMR provides a clear picture of the proton environments, while the predicted ¹³C NMR and IR spectra highlight the key carbon and functional group features. The mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by a stable benzylic cation. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting.

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